molecular formula C7H6BrFN2O2 B14070762 6-Bromo-4-fluoro-3-methyl-2-nitroaniline

6-Bromo-4-fluoro-3-methyl-2-nitroaniline

Cat. No.: B14070762
M. Wt: 249.04 g/mol
InChI Key: FQWJDZZTHPVBTI-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, methyl, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:

    Nitration: Aniline is nitrated to introduce the nitro group.

    Bromination: The nitroaniline is then brominated to add the bromine atom.

    Fluorination: Finally, the compound undergoes fluorination to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using specific catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-3-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 6-Bromo-4-fluoro-3-methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the substituent introduced.

    Oxidation: 6-Bromo-4-fluoro-3-carboxy-2-nitroaniline.

Scientific Research Applications

6-Bromo-4-fluoro-3-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-6-nitroaniline: Similar structure but different substitution pattern.

    4-Bromo-2-fluoro-6-nitroanisole: Contains a methoxy group instead of a methyl group.

    4-Bromo-3-fluoro-2-methyl-6-nitroaniline: Another positional isomer.

Uniqueness

6-Bromo-4-fluoro-3-methyl-2-nitroaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

IUPAC Name

6-bromo-4-fluoro-3-methyl-2-nitroaniline

InChI

InChI=1S/C7H6BrFN2O2/c1-3-5(9)2-4(8)6(10)7(3)11(12)13/h2H,10H2,1H3

InChI Key

FQWJDZZTHPVBTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)N)[N+](=O)[O-]

Origin of Product

United States

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